Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

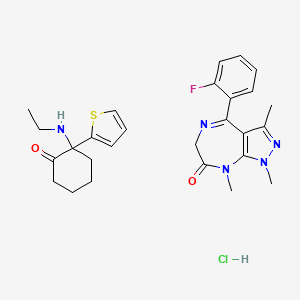

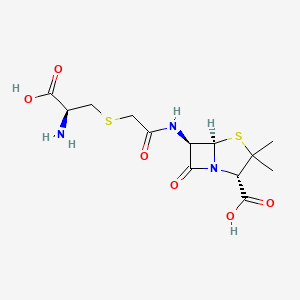

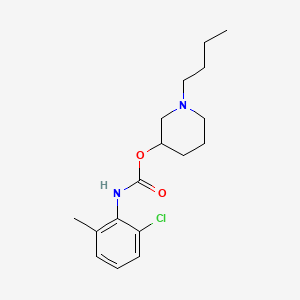

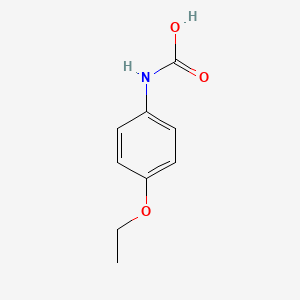

Budotitane is a titanium metal complex, coordinated with asymmetric beta-diketonate ligands, with antineoplastic activity. Although the exact mechanism of action remains to be elucidated, budotitane potentially binds either to macromolecules via coordinative covalent bonds, or via intercalation between nucleic acids strands by the aromatic ring of the beta-diketonate. In addition, this agent appears to cause cardiac arrhythmias and is toxic to the liver and kidneys at higher doses. The development of budotitane was halted due to the rapid loss of its labile groups under physiological conditions.

Aplicaciones Científicas De Investigación

Photocatalytic Degradation

Ethanolate, when combined with titanium dioxide (TiO2), can be effective in photocatalytic degradation. In a study, the photocatalytic transformation of salbutamol using titanium dioxide under solar irradiation was investigated. This process involves kinetic studies, identification of intermediate compounds, and toxicity evaluation, highlighting the potential of TiO2 in environmental applications (Sakkas et al., 2007).

Production of Reactive Oxygen Species

Research demonstrates that irradiating TiO2 in ethanol generates reactive oxygen species, such as singlet oxygen (1O2) and superoxide anion (O2·-). This is important in the context of biological and environmental applications (Konaka et al., 2001).

Preparation of Barium Titanate

The preparation of barium titanate through the oxalate method in ethanol solution involves starting reagents, reaction temperature, and titration rate, showcasing its utility in material science and engineering (Yamamura et al., 1985).

Photocatalytic Hydrogen Generation

A study on the preparation of mixed-phase TiO2 from nonaqueous reaction of tetrabutyl titanate and oxalic acid in ethanol indicates its superior photocatalytic hydrogen production activity. This suggests applications in renewable energy and hydrogen production (Qiu et al., 2017).

Catalytic Asymmetric Epoxidation

Titanium-catalyzed diastereoselective epoxidations of ene diols and allylic alcohols with beta-hydroperoxy alcohols highlight the use of titanium complexes in synthetic organic chemistry and pharmaceutical applications (Adam et al., 1997).

Ethanol Electrooxidation

Research on ethanol electrooxidation on Pt3M/TiCN electrocatalysts suggests the potential of TiCN as a catalyst support in fuel cell technology (Roca-Ayats et al., 2015).

Alcohol Oxidation

A study on the selective oxidation of soluble aromatic alcohols in water under mild conditions using a titanium dioxide-based composite photocatalyst demonstrates potential in green chemistry applications (Abd-Elaal et al., 2015).

Propiedades

Nombre del producto |

Ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |

|---|---|

Fórmula molecular |

C24H28O6Ti |

Peso molecular |

460.3 g/mol |

Nombre IUPAC |

ethanolate;3-oxo-1-phenylbut-1-en-1-olate;titanium(4+) |

InChI |

InChI=1S/2C10H10O2.2C2H5O.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;2*1-2-3;/h2*2-7,12H,1H3;2*2H2,1H3;/q;;2*-1;+4/p-2 |

Clave InChI |

HWMJAPURZLIYQA-UHFFFAOYSA-L |

SMILES canónico |

CC[O-].CC[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Ti+4] |

Sinónimos |

udotitane DEPBT diethoxy-(1-phenyl-1,3-butanedionato)titanium (IV) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)

![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)